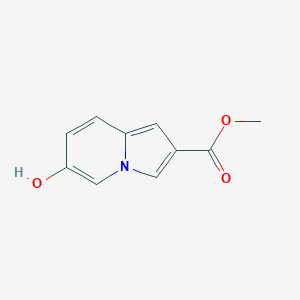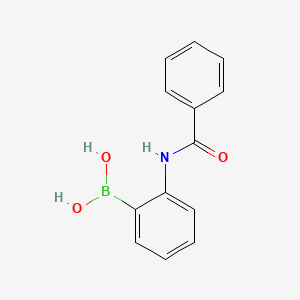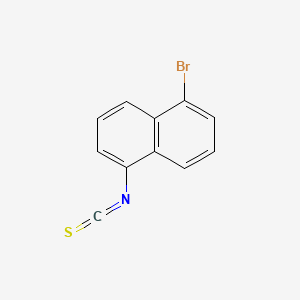![molecular formula C16H9F4N3O2S B13703218 N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide](/img/structure/B13703218.png)
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with fluorine and trifluoromethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反应分析
Types of Reactions
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .
科学研究应用
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
作用机制
The mechanism of action of N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamides: These compounds share a similar core structure and exhibit comparable biological activities.
N,6-Diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides: These compounds also contain a thioxo group and have been studied for their antimicrobial properties.
Uniqueness
N-[6-Fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and biological activity. These substituents can significantly influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for drug development .
属性
分子式 |
C16H9F4N3O2S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC 名称 |
N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H9F4N3O2S/c17-10-5-6-12-11(7-10)14(25)23(15(26)21-12)22-13(24)8-1-3-9(4-2-8)16(18,19)20/h1-7H,(H,21,26)(H,22,24) |
InChI 键 |
XZRREJRSYSIBEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C=CC(=C3)F)NC2=S)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




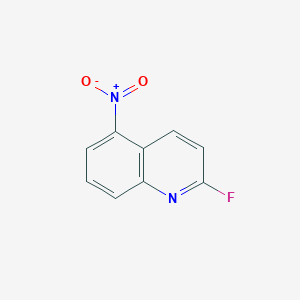
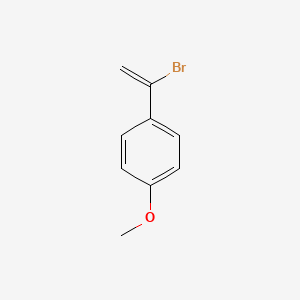
![4-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13703163.png)

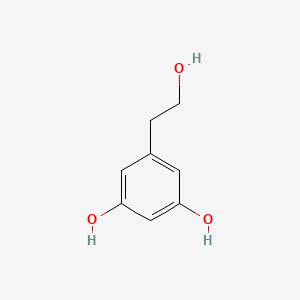

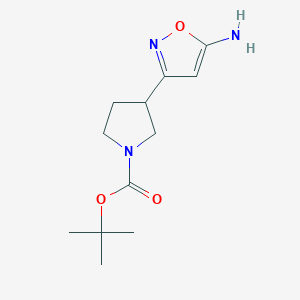
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
